molecular formula C12H14O5 B13448310 4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid

4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid

Cat. No.: B13448310
M. Wt: 238.24 g/mol
InChI Key: JAMVOROIBGKQOV-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid is a dicarboxylic acid derivative of benzene. This compound features two carboxyl groups attached to a benzene ring, with an additional 2-methylpropoxy group attached to the fourth position of the benzene ring. Dicarboxylic acids are known for their applications in various industrial processes, including the production of polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid typically involves the esterification of 4-hydroxyisophthalic acid with 2-methylpropanol, followed by hydrolysis to yield the desired dicarboxylic acid. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction of the carboxyl groups can yield alcohols or aldehydes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Anhydrides or oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitrated, sulfonated, or halogenated benzene derivatives.

Scientific Research Applications

4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of resins, coatings, and other polymeric materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzene ring and the 2-methylpropoxy group may also interact with hydrophobic regions of biomolecules, influencing their function and stability.

Comparison with Similar Compounds

4-(2-Methylpropoxy)benzene-1,3-dicarboxylic acid can be compared with other benzenedicarboxylic acids, such as:

  • Phthalic acid (1,2-benzenedicarboxylic acid)
  • Isophthalic acid (1,3-benzenedicarboxylic acid)
  • Terephthalic acid (1,4-benzenedicarboxylic acid)

Uniqueness

The presence of the 2-methylpropoxy group in this compound distinguishes it from other benzenedicarboxylic acids, potentially imparting unique chemical and physical properties. This structural difference can influence its reactivity, solubility, and interactions with other molecules.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

4-(2-methylpropoxy)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H14O5/c1-7(2)6-17-10-4-3-8(11(13)14)5-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

JAMVOROIBGKQOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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